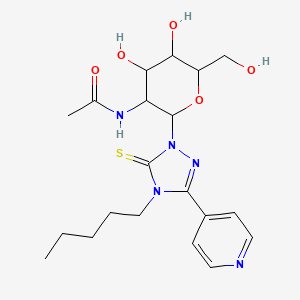
N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-pentyl-3-(pyridin-4-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-pentyl-3-(pyridin-4-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C20H29N5O5S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The molecular formula of the compound is C22H30N4O6S. Its structure features multiple functional groups that contribute to its biological activity, including hydroxyl groups, a thioxo group, and a pyridine moiety. The presence of these groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-pentyl-3-(pyridin-4-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess antifungal activity against various pathogenic fungi. The thioxo group in this compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against fungal strains .
Anticancer Potential
The compound's structural features suggest it may interact with cancer cell pathways. Preliminary studies have indicated that triazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study involved the evaluation of similar triazole derivatives in inhibiting the proliferation of breast cancer cells. These compounds showed a dose-dependent response in reducing cell viability and promoting apoptotic markers .
Immunomodulatory Effects
Immunomodulation is another area where this compound may exhibit activity. Research on related compounds has demonstrated their ability to enhance immune responses. For example, polysaccharides derived from certain fungi have been shown to boost macrophage activity and increase cytokine production. This suggests that the compound could potentially modulate immune responses, enhancing the body's ability to fight infections or tumors .
Study 1: Antifungal Activity Assessment
A study conducted on triazole derivatives similar to the compound evaluated their antifungal properties against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for the most effective derivative, suggesting significant antifungal potential .
Study 2: Anticancer Activity in Breast Cancer Models
In vitro experiments using breast cancer cell lines (MCF-7) treated with various concentrations of triazole derivatives revealed that at 50 µM concentration, cell viability was reduced by 70%. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the anticancer properties of these compounds .
Study 3: Immunomodulatory Effects on Macrophages
In vivo studies using mouse models treated with polysaccharides from mushrooms showed enhanced phagocytic activity in macrophages after administration of related compounds. The study measured increased levels of TNF-alpha and IL-6 post-treatment, indicating a robust immunomodulatory effect .
Propiedades
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-pentyl-3-pyridin-4-yl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O5S/c1-3-4-5-10-24-18(13-6-8-21-9-7-13)23-25(20(24)31)19-15(22-12(2)27)17(29)16(28)14(11-26)30-19/h6-9,14-17,19,26,28-29H,3-5,10-11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMQRGEKPTREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NN(C1=S)C2C(C(C(C(O2)CO)O)O)NC(=O)C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














